molecular formula C21H25ClFNO B3923789 1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride

1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride

Cat. No.: B3923789
M. Wt: 361.9 g/mol
InChI Key: IOVHLUWTAWDPSZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO.ClH/c22-20-11-9-18(10-12-20)21(24)8-4-5-14-23-15-13-19(16-23)17-6-2-1-3-7-17;/h1-3,6-7,9-12,19H,4-5,8,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVHLUWTAWDPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCCCC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-(methylamino)propan-1-one (Methcathinone): Known for its stimulant properties.

    1-(3,4-Methylenedioxyphenyl)-2-(methylamino)propan-1-one (MDPV): A potent stimulant with similar effects.

    1-(4-Chlorophenyl)-2-(methylamino)propan-1-one (4-CMC): Another substituted cathinone with stimulant effects.

Uniqueness

1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other substituted cathinones. Its fluorine substitution can influence its metabolic stability and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-5-(3-phenylpyrrolidin-1-yl)pentan-1-one;hydrochloride

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